4,6-Dichloropicolinic acid

Description

The exact mass of the compound 4,6-Dichloropicolinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dichloropicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloropicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

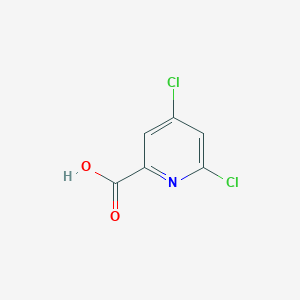

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYUSDKNXRPJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477327 | |

| Record name | 4,6-dichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-25-8 | |

| Record name | 4,6-dichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dichloropicolinic acid CAS number and properties

An In-Depth Technical Guide to 4,6-Dichloropicolinic Acid

Introduction

4,6-Dichloropicolinic acid is a chlorinated derivative of picolinic acid, a pyridinecarboxylic acid. Its structural characteristics, featuring a pyridine ring with two chlorine substituents and a carboxylic acid group, make it a compound of significant interest in synthetic organic chemistry and agrochemical research. While it serves as a valuable building block for more complex molecules, its structural similarity to known synthetic auxin herbicides suggests potential applications in plant science and weed management. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its probable mechanism of action based on analogous compounds, and essential safety and handling information for laboratory professionals.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its unique CAS number and its distinct physicochemical properties. These parameters are critical for its correct identification, handling, and application in research and development.

CAS Number: 88912-25-8[1][2][3][4][5]

Synonyms: 4,6-Dichloro-2-pyridinecarboxylic acid, 4,6-Dichloropyridine-2-carboxylic acid[1][2][3]

The physical and chemical properties of 4,6-dichloropicolinic acid are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 192.0 g/mol | [1][2][3] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 111-112 °C | [1][6] |

| Boiling Point | 336.6 °C at 760 mmHg | [1][3] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| pKa | 2.90 ± 0.10 (Predicted) | [6] |

| XLogP3 | 2.3 | [1] |

| InChI Key | AYYUSDKNXRPJBH-UHFFFAOYSA-N | [1][3][4] |

Synthesis of 4,6-Dichloropicolinic Acid

The synthesis of 4,6-dichloropicolinic acid can be effectively achieved through the hydrolysis of its corresponding ester, methyl 4,6-dichloropicolinate. This common laboratory-scale procedure utilizes a base-mediated reaction to convert the ester into the carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 4,6-Dichloropicolinate

This protocol details the conversion of the methyl ester precursor to the final acid product. The causality behind this choice of reaction is its high efficiency and straightforward workup procedure. The use of sodium hydroxide in an aqueous ethanol mixture ensures sufficient solubility for both the organic substrate and the inorganic base, facilitating a homogenous reaction environment.

Materials:

-

Methyl 4,6-dichloropicolinate

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Dilute hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4,6-dichloropicolinate (1.0 eq), sodium hydroxide (1.1 eq), water, and ethanol.[7]

-

Reaction Execution: Heat the mixture to 60 °C and stir for 1 hour.[7] The elevated temperature accelerates the saponification reaction.

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the ethanol from the reaction mixture using a rotary evaporator.[7]

-

Aqueous Wash: Wash the remaining aqueous residue with dichloromethane to remove any unreacted starting material or non-polar impurities.[7] The product, being a salt at this stage (sodium 4,6-dichloropicolinate), remains in the aqueous layer.

-

Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid. This protonates the carboxylate salt, causing the desired 4,6-dichloropicolinic acid to precipitate as it is less soluble in its neutral form.[7]

-

Extraction: Extract the acidified aqueous layer with ethyl acetate. The organic product will move into the ethyl acetate layer.[7]

-

Washing and Drying: Wash the organic phase with a saturated brine solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[7] The reported yield for this procedure is approximately 98.7%.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4,6-dichloropicolinic acid.

Potential Applications and Mechanism of Action

While specific applications for 4,6-dichloropicolinic acid are not extensively documented in peer-reviewed literature, its structure strongly suggests a role as a synthetic auxin herbicide, similar to related compounds like 3,6-dichloropicolinic acid (clopyralid) and 2,4-Dichlorophenoxyacetic acid (2,4-D).[8]

Proposed Mechanism: Synthetic Auxin Herbicide

Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, these compounds induce uncontrolled and disorganized cell growth, ultimately leading to the death of susceptible plants, primarily broadleaf weeds.

The proposed mechanism involves the following key steps:

-

Absorption and Translocation: The compound is absorbed by the leaves and roots and translocated throughout the plant via the vascular system to meristematic tissues where growth occurs.

-

Receptor Binding: In the cell nucleus, synthetic auxins bind to specific receptor proteins (like TIR1/AFB). This binding event promotes the interaction between the receptor and an Aux/IAA repressor protein.

-

Protein Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Expression: The degradation of the repressor protein derepresses (activates) Auxin Response Factors (ARFs). These transcription factors then activate the expression of auxin-responsive genes.

-

Physiological Effect: The overexpression of these genes leads to a cascade of effects including ethylene production, cell wall loosening, and uncontrolled cell division and elongation. This unsustainable growth disrupts normal plant processes, causing stem twisting, leaf malformation, and eventual death.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for synthetic auxin herbicides.

Safety, Handling, and Storage

Proper handling of 4,6-dichloropicolinic acid is essential to ensure laboratory safety. The compound is classified with several hazard statements.

Hazard Identification:

-

GHS Hazard Statements:

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

It is recommended to store under an inert atmosphere at room temperature.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4,6-Dichloropicolinic acid is a well-defined chemical compound with established physical properties and a straightforward synthesis route. While its direct applications require further investigation, its molecular architecture strongly positions it as a candidate for agrochemical research, particularly in the development of novel synthetic auxin herbicides. The technical information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, emphasizing both its scientific potential and the necessary safety precautions for its handling.

References

-

Title: 4,6-Dichloropicolinic acid price & availability Source: MOLBASE URL: [Link]

-

Title: PI-50621 4,6-dichloropicolinic acid (88912-25-8) Source: Pi Chemicals System URL: [Link]

-

Title: Synthesis of 3, 6-dichloropicolinic acid Source: ResearchGate URL: [Link]

-

Title: 2,4-Dichlorophenoxyacetic acid Source: CADD Hub, University of Colombo URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. molbase.com [molbase.com]

- 3. Pi Chemicals System - PI-50621 4,6-dichloropicolinic acid (88912-25-8) [internal.pipharm.com]

- 4. 4,6-Dichloropicolinic acid | 88912-25-8 [sigmaaldrich.com]

- 5. 4,6-dichloroPICOLINic acid | CAS:88912-25-8 | ACCELPHARMTECH [accelpharmtech.com]

- 6. 4,6-Dichloro-2-pyridinecarboxylic acid 88912-25-8, CasNo.88912-25-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,6-Dichloropicolinic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropicolinic acid is a halogenated derivative of picolinic acid, a pyridine carboxylic acid. Its unique substitution pattern imparts specific chemical and biological properties, making it a molecule of significant interest in various scientific domains. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its applications as a versatile building block in chemical synthesis and as a biologically active agent.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

Chemical Structure:

The structure of 4,6-dichloropicolinic acid consists of a pyridine ring with chlorine atoms substituted at the 4 and 6 positions and a carboxylic acid group at the 2 position.

Caption: Chemical structure of 4,6-Dichloropicolinic acid.

IUPAC Name: The systematic IUPAC name for this compound is 4,6-dichloropyridine-2-carboxylic acid [1][2]. It is also commonly referred to as 4,6-dichloro-2-pyridinecarboxylic acid[3].

Chemical Identifiers: A compilation of key identifiers for 4,6-dichloropicolinic acid is presented in the table below for easy reference.

| Identifier | Value |

| Molecular Formula | C₆H₃Cl₂NO₂[1][2] |

| Molecular Weight | 192.00 g/mol [2][4] |

| CAS Number | 88912-25-8[2][3] |

| InChI Key | AYYUSDKNXRPJBH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(N=C1C(=O)O)Cl)Cl[2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4,6-dichloropicolinic acid is essential for its handling, characterization, and application in research and development.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to yellow solid | [2] |

| Melting Point | 111-112 °C | [1] |

| Boiling Point | 336.6 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| pKa (predicted) | 2.90 ± 0.10 | [5] |

Solubility

Spectroscopic Data

Spectroscopic data is fundamental for the unambiguous identification and characterization of 4,6-dichloropicolinic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals, one for each of the six carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at the downfield end of the spectrum. The signals for the carbon atoms attached to chlorine will also be significantly shifted.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretches, as well as peaks corresponding to the pyridine ring vibrations.

Synthesis and Reactivity

4,6-Dichloropicolinic acid can be synthesized through various routes, and its reactivity is governed by the functional groups present in the molecule.

Synthetic Protocols

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl or ethyl ester.

Protocol: Hydrolysis of Methyl 4,6-dichloropicolinate

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4,6-dichloropicolinate in a mixture of ethanol and water.

-

Hydrolysis: Add a stoichiometric excess of sodium hydroxide to the solution.

-

Heating: Heat the reaction mixture at 60 °C for approximately 1 hour with stirring.

-

Work-up:

-

Remove the ethanol by distillation.

-

Wash the aqueous residue with dichloromethane to remove any unreacted starting material.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

-

-

Isolation and Purification:

-

Extract the product with ethyl acetate.

-

Wash the organic phase with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the solid product.

-

This method typically yields a white solid product with a high yield (e.g., 98.7%).

Reactivity Profile

The chemical reactivity of 4,6-dichloropicolinic acid is primarily centered around its carboxylic acid group and the chlorinated pyridine ring.

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are key to incorporating the 4,6-dichloropicolinyl moiety into larger molecules.

-

Pyridine Ring: The chlorine atoms on the pyridine ring can be displaced by nucleophiles, although the reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the ring. This allows for the introduction of other functional groups at the 4 and 6 positions, making it a valuable intermediate for the synthesis of a diverse range of substituted pyridines.

Applications in Research and Development

The unique structural features of 4,6-dichloropicolinic acid have led to its use in several fields, from agriculture to medicinal chemistry.

Agrochemicals

Dichloropicolinic acids and their derivatives are known for their herbicidal activity. They often act as synthetic auxins, a class of plant growth regulators. At high concentrations, these compounds can disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broadleaf plants. This mode of action provides selectivity, as grasses are generally less affected.

Synthetic Chemistry

As a functionalized heterocyclic compound, 4,6-dichloropicolinic acid serves as a valuable building block in organic synthesis. Its multiple reaction sites allow for the construction of more complex molecules. For instance, the carboxylic acid can be used as a handle for coupling reactions, while the chloro-substituents can be modified to introduce further diversity. Its downstream product, 4-chloro-6-hydroxypyridine-2-carboxylic acid, is an example of its utility as a synthetic intermediate[4].

Drug Development and Medicinal Chemistry

Picolinic acid and its derivatives have been reported to possess a wide array of pharmacological activities, including antiviral, anti-inflammatory, and antiepileptic effects[6][7]. The substitution pattern on the picolinic acid scaffold is a key determinant of its biological activity.

The presence of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding can influence ligand-receptor interactions, and the lipophilicity imparted by chlorine atoms can affect cell membrane permeability and metabolic stability.

While specific therapeutic applications of 4,6-dichloropicolinic acid are not yet established, its structural motif makes it an attractive starting point for the design and synthesis of novel therapeutic agents. For instance, derivatives of picolinic acid have been investigated for their anticonvulsant activity[7]. Furthermore, picolinic acid and its analogs have been studied for their effects on neurotoxicity, indicating their potential to interact with biological targets in the central nervous system[8]. The exploration of derivatives of 4,6-dichloropicolinic acid could lead to the discovery of new drug candidates with improved potency and selectivity.

Safety and Handling

4,6-Dichloropicolinic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in an inert atmosphere at room temperature.

Conclusion

4,6-Dichloropicolinic acid is a versatile chemical compound with a well-defined structure and a range of interesting properties. Its utility as a synthetic intermediate and its potential as a scaffold for the development of new agrochemicals and pharmaceuticals make it a subject of ongoing interest for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its key characteristics to support its effective use in the laboratory.

References

- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Deriv

- Buy 5,6-Dichloropicolinic acid | 88912-24-7. (2023, August 15). Smolecule.

- Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704.

- 88912-25-8 4,6-Dichloropicolinic acid AKSci W9188. (n.d.). AK Scientific, Inc.

- Celestine, M. J., & Adebayo, M. A. (2014). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Main Group Chemistry, 13(1), 47-64.

- Bazzett, T. J., & Eaton, M. J. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57–63.

- Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. (n.d.). The Royal Society of Chemistry.

- Khan, I., Ali, A., & Iden, H. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(22), 19520-19548.

- 1073182-87-2 | 3-Amino-4,6-dichloropicolinic acid. (n.d.). ChemScene.

- Buy 4,6-Dichloropicolinic acid

- 4,6-Dichloropicolinic acid | 88912-25-8. (n.d.). Sigma-Aldrich.

- PI-50621 4,6-dichloropicolinic acid (88912-25-8). (n.d.). Pi Chemicals System.

- 4-Amino-5,6-dichloropicolinic Acid. (n.d.). PubChem.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- 4,6-Dichloropicolinic acid | 88912-25-8. (n.d.). Sigma-Aldrich.

- 4,6-Dichloropicolinic acid price & availability. (n.d.). MOLBASE.

- Synthesis of 3, 6-dichloropicolinic acid. (n.d.).

- 6-Chloropicolinic acid. (n.d.). PubChem.

- 13.13 Uses of 13C NMR Spectroscopy. (n.d.). In Organic Chemistry.

- 1H NMR Spectrum (1D, 500 MHz, benzene, simul

- pKa (acid-base dissociation constant)

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- 4,6-dichloroPICOLINic acid | CAS:88912-25-8. (n.d.). ACCELPHARMTECH.

- 4,6-Dichloropicolinic acid | 88912-25-8. (n.d.). Sigma-Aldrich (Chinese).

- Bordwell pKa Table. (n.d.).

- sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- Trammell, R. L., Keith, L. H., & Walters, D. B. (1983). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). Chair of Analytical Chemistry.

- 2-Picolinic acid(98-98-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- Guha, R. (2010). Organic Solvent Solubility Data Book.

- Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025, December 3).

Sources

- 1. echemi.com [echemi.com]

- 2. Pi Chemicals System - PI-50621 4,6-dichloropicolinic acid (88912-25-8) [internal.pipharm.com]

- 3. 4,6-Dichloropicolinic acid | 88912-25-8 [sigmaaldrich.com]

- 4. 4,6-Dichloropicolinic acid price & availability - MOLBASE [molbase.com]

- 5. Buy 5,6-Dichloropicolinic acid | 88912-24-7 [smolecule.com]

- 6. ijirt.org [ijirt.org]

- 7. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4,6-Dichloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4,6-Dichloropicolinic acid is a crucial pyridine carboxylic acid derivative with significant applications in the agrochemical and pharmaceutical industries. Its synthesis has been a subject of considerable research, aiming for efficient, scalable, and environmentally benign methodologies. This technical guide provides a comprehensive overview of the primary synthetic pathways for 4,6-dichloropicolinic acid, delving into the mechanistic underpinnings of each route. We will explore classical methods and modern catalytic approaches, offering detailed experimental protocols and comparative data to inform laboratory and process development decisions. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical utility for professionals in the field.

Introduction: The Significance of 4,6-Dichloropicolinic Acid

Picolinic acid and its halogenated derivatives are a class of compounds that have garnered substantial interest due to their versatile applications.[1] Specifically, 4,6-dichloropicolinic acid serves as a key intermediate in the synthesis of various herbicides and pharmaceuticals. Its structural features, including the carboxylic acid group and the chlorine substituents on the pyridine ring, provide reactive sites for further chemical modifications, making it a valuable building block in organic synthesis. The development of efficient and cost-effective synthetic routes to this compound is therefore of paramount importance for the chemical industry.

Established Synthetic Pathways

Several synthetic strategies for the preparation of 4,6-dichloropicolinic acid have been reported. These can be broadly categorized into two main approaches: synthesis from a pre-functionalized pyridine ring and synthesis involving ring formation followed by chlorination. This section will detail the most prominent and field-proven methodologies.

Hydrolysis of 4,6-Dichloropicolinic Acid Esters

One of the most direct and high-yielding methods for the synthesis of 4,6-dichloropicolinic acid involves the hydrolysis of its corresponding esters, such as the methyl or ethyl ester. This method is often the final step in a multi-step synthesis where the ester is prepared first.

Causality of Experimental Choices: The choice of a base-catalyzed hydrolysis using sodium hydroxide is driven by the high efficiency and straightforward nature of saponification reactions. Ethanol or a mixture of ethanol and water is a common solvent choice due to the solubility of both the ester and the hydroxide salt. The reaction is typically heated to accelerate the rate of hydrolysis. Acidification with a strong mineral acid, like hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 4,6-Dichloropicolinate [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4,6-dichloropicolinate (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water to the flask.

-

Reaction: Heat the mixture to 60°C and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the ethanol by distillation under reduced pressure. Wash the remaining aqueous residue with dichloromethane to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2. A white precipitate should form.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization to obtain a white solid.[2]

| Parameter | Value | Reference |

| Starting Material | Methyl 4,6-dichloropicolinate | [2] |

| Reagents | Sodium hydroxide, Ethanol, Water, Hydrochloric acid | [2] |

| Reaction Time | 1 hour | [2] |

| Reaction Temp. | 60°C | [2] |

| Yield | 98.7% | [2] |

| Melting Point | 114-116°C | [2] |

Synthesis from 2,3,6-Trichloropyridine

A multi-step synthesis starting from 2,3,6-trichloropyridine offers another viable route to 4,6-dichloropicolinic acid. This pathway involves oxidation, cyanation, deoxygenation, and finally hydrolysis.[3]

Causality of Experimental Choices: The initial N-oxidation of the pyridine ring is a key step to activate the ring for subsequent nucleophilic substitution. Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide is an effective oxidizing system. The subsequent cyanation introduces the precursor to the carboxylic acid group. Deoxygenation of the N-oxide is necessary before the final hydrolysis step. The choice of a strong acid or base for hydrolysis of the nitrile is standard practice.

Experimental Workflow Diagram

Caption: Synthesis of 4,6-Dichloropicolinic Acid from 2,3,6-Trichloropyridine.

Experimental Protocol: Key Steps [3]

-

Step 1: N-Oxidation: 2,3,6-trichloropyridine is dissolved in glacial acetic acid with molybdenum trioxide as a catalyst. Hydrogen peroxide is added dropwise at an elevated temperature (e.g., 80°C).

-

Step 2: Cyanation: The resulting 2,3,6-trichloropyridine N-oxide is dissolved in DMF, and sodium cyanide is added to perform the cyanation reaction.

-

Step 3: Deoxygenation: The 2-cyano-3,6-dichloropyridine N-oxide is treated with a deoxygenating agent such as phosphorus trichloride.

-

Step 4: Hydrolysis: The final step involves the hydrolysis of the nitrile group of 2-cyano-3,6-dichloropyridine using an ethanolic sodium hydroxide solution, followed by acidification to yield the desired product.

Modern and Catalytic Approaches

Recent research has focused on developing more efficient and sustainable methods for the synthesis of picolinic acid derivatives, including the use of novel catalysts.

Electrochemical Synthesis

Electrochemical methods are gaining traction as a green alternative for the synthesis of halogenated organic compounds.[4][5] For instance, 3,6-dichloropicolinic acid can be synthesized via the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[4] While this specific example does not yield the 4,6-dichloro isomer, the underlying principles are applicable and represent a promising area of research for the synthesis of various dichloropicolinic acid isomers.

Causality of Experimental Choices: Electrochemical synthesis offers precise control over the reaction conditions (e.g., electrode potential) and can often be performed at ambient temperature and pressure, reducing energy consumption. The choice of cathode material (e.g., silver) is critical for achieving high catalytic activity and selectivity.[4] The electrolyte composition, including the pH, also plays a crucial role in the reaction outcome.

General Principles of Electrochemical Reduction

The process involves the selective removal of chlorine atoms from a polychlorinated starting material at the cathode of an electrolytic cell. The reaction is typically carried out in an alkaline aqueous solution.[5] The yield and purity of the product are highly dependent on parameters such as current density, temperature, and electrolyte flow rate.[4]

Catalytic Multi-component Reactions

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, thereby improving efficiency and reducing waste. Recent studies have explored the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), for the synthesis of picolinate and picolinic acid derivatives.[6][7][8]

Causality of Experimental Choices: MOFs, like UiO-66(Zr)-N(CH2PO3H2)2, provide a high surface area and tunable active sites, making them effective catalysts.[6][7] The reaction often proceeds through a cooperative vinylogous anomeric-based oxidation mechanism.[6][8] The choice of solvent and temperature can be optimized to achieve high yields at ambient conditions.

Logical Relationship Diagram

Caption: Multi-component synthesis of picolinate derivatives.

Conclusion and Future Outlook

The synthesis of 4,6-dichloropicolinic acid is a well-established field with several reliable methods available to researchers. The classical approach involving the hydrolysis of the corresponding ester remains a highly efficient and widely used method. However, the multi-step synthesis from trichloropyridine also provides a viable, albeit more complex, alternative.

Looking ahead, the development of more sustainable and atom-economical synthetic routes is a key area of focus. Electrochemical synthesis and catalytic multi-component reactions represent promising avenues for future research. These modern approaches have the potential to reduce the environmental impact of the synthesis process while improving efficiency and selectivity. Further research into novel catalysts and reaction conditions will undoubtedly lead to even more elegant and practical syntheses of this important chemical intermediate.

References

-

4,6-Dichloro-2-pyridinecarboxylic acid synthesis. ChemicalBook. 2

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. 4

-

Synthesis of 3,6-dichloropicolinic acid. PrepChem.com.

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.

-

Preparation of 3,6-dichloropicolinic acid. Google Patents.

-

Electrolytic synthesis method for 3,6-dichloropicolinic acid. Google Patents.

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. National Institutes of Health.

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.

-

A kind of preparation method of 3,6 dichloro 2 picolinic acids. Google Patents.

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 6. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 4,6-Dichloropicolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility profile of 4,6-dichloropicolinic acid, a pyridinecarboxylic acid derivative of interest in pharmaceutical and agrochemical research. While quantitative experimental data for 4,6-dichloropicolinic acid is not extensively available in public literature, this guide synthesizes known physicochemical properties, qualitative solubility information, and data from structurally similar compounds to provide a robust understanding of its expected solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility is provided, empowering researchers to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences. For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for several reasons:

-

Bioavailability and Efficacy: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption, which in turn compromises therapeutic efficacy.

-

Formulation Development: The choice of excipients, dosage form, and delivery system is heavily dictated by the solubility of the API.

-

Process Chemistry: Solubility data is essential for designing efficient crystallization, purification, and separation processes.

-

Toxicological and Environmental Assessment: Understanding a compound's solubility in aqueous and organic media is crucial for evaluating its environmental fate and potential toxicity.

This guide focuses on 4,6-dichloropicolinic acid, providing a detailed examination of the factors governing its solubility and a practical framework for its experimental determination.

Physicochemical Properties of 4,6-Dichloropicolinic Acid

A foundational understanding of a molecule's physicochemical properties is essential for interpreting its solubility behavior. Key properties of 4,6-dichloropicolinic acid are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4,6-Dichloropyridine-2-carboxylic acid | [1][2] |

| CAS Number | 88912-25-8 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3] |

| Molecular Weight | 192.00 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 111-112 °C | [2][4][5] |

| Boiling Point | 336.6 °C at 760 mmHg | [5] |

| Predicted pKa | 2.90 ± 0.10 | [2] |

Solubility Profile of 4,6-Dichloropicolinic Acid

Factors Influencing Solubility

The solubility of 4,6-dichloropicolinic acid is governed by the interplay of its structural features:

-

Carboxylic Acid Group: The presence of the carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding, which generally enhances solubility in polar solvents, particularly water.

-

Pyridine Ring: The pyridine nitrogen can also participate in hydrogen bonding, contributing to its affinity for polar solvents.

-

Chlorine Substituents: The two chlorine atoms on the pyridine ring are electron-withdrawing and increase the lipophilicity (hydrophobicity) of the molecule. This increased lipophilicity is expected to decrease its solubility in water compared to the parent picolinic acid.[4]

Qualitative and Estimated Quantitative Solubility

While specific, experimentally determined quantitative solubility data for 4,6-dichloropicolinic acid in a range of solvents is scarce in the available literature, we can infer its likely behavior from qualitative statements and data on analogous compounds.

Chemical suppliers describe 4,6-dichloropicolinic acid as being soluble in polar solvents such as water and alcohols.[1] However, studies on the structurally similar 5,6-dichloropicolinic acid indicate that the presence of two chlorine substituents significantly reduces aqueous solubility compared to the parent picolinic acid, while enhancing solubility in organic solvents.[4] For instance, the aqueous solubility of picolinic acid is very high (887 g/L at 20°C), whereas that of 6-chloropicolinic acid is significantly lower (approximately 3.40 g/L).[4]

In one study, 4,6-dichloropicolinic acid was dissolved in dichloromethane, and in cases of insolubility, a few drops of methanol were added to facilitate dissolution.[6] This suggests that while it has some solubility in dichloromethane, it is not freely soluble.

Based on this information, the following table provides an estimated solubility profile for 4,6-dichloropicolinic acid. It is crucial to note that these are estimations and should be confirmed by experimental determination for any critical application.

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Low to Moderate (pH-dependent) |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | Moderately Polar | Likely Soluble |

| Dichloromethane | Moderately Polar | Moderately Soluble |

| Toluene | Non-polar | Likely Sparingly Soluble |

| Hexane | Non-polar | Likely Insoluble |

pH-Dependent Aqueous Solubility

The predicted pKa of 2.90 for the carboxylic acid group of 4,6-dichloropicolinic acid is a critical parameter for understanding its aqueous solubility.[2] The pKa is the pH at which the ionized (deprotonated) and non-ionized (protonated) forms of the molecule are present in equal concentrations.

-

At pH < pKa (e.g., pH < 2.90): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is generally less water-soluble.

-

At pH > pKa (e.g., pH > 2.90): The carboxylic acid will be predominantly in its ionized, deprotonated form (-COO⁻). The presence of a charge significantly increases the molecule's interaction with polar water molecules, leading to a substantial increase in aqueous solubility.

This relationship is a key consideration in the design of oral formulations and in understanding the compound's behavior in different biological compartments.

Caption: Ionization states of 4,6-dichloropicolinic acid relative to pH.

Experimental Protocol for Thermodynamic Solubility Determination

For definitive solubility data, experimental determination is essential. The Shake-Flask method is the gold standard for determining thermodynamic (equilibrium) solubility. The following protocol is based on this method and aligns with the principles of the OECD Guideline 105 for determining water solubility.

Materials and Equipment

-

4,6-Dichloropicolinic acid (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,6-dichloropicolinic acid to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Quantify the concentration of 4,6-dichloropicolinic acid in the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 4,6-dichloropicolinic acid. While a lack of publicly available quantitative data necessitates an estimation of its solubility in various solvents, the analysis of its physicochemical properties and comparison with structurally related compounds offer valuable insights for researchers. The provided detailed experimental protocol for the Shake-Flask method serves as a practical tool for scientists to determine the precise thermodynamic solubility of 4,6-dichloropicolinic acid in their specific solvent systems. A thorough understanding and experimental determination of solubility are indispensable for the successful development and application of this and any other compound in the fields of pharmaceutical and chemical research.

References

-

The Royal Society of Chemistry. Development of a Tripartite Solvent Blend for Sustainable Chromatography. Retrieved from [Link]

-

LookChem. Cas 88912-25-8,4,6-Dichloro-2-pyridinecarboxylic acid. Retrieved from [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 88912-25-8 Name:. Retrieved from [Link]

-

Chemeo. picolinic acid. Retrieved from [Link]

-

Wikipedia. Picolinic acid. Retrieved from [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

PubChem. Picolinic acid. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Google Patents. United States Patent Office. Retrieved from [Link]

-

MOLBASE. 4,6-Dichloropicolinic acid price & availability. Retrieved from [Link]

- Google Patents. US4087431A - Preparation of 3,6-dichloropicolinic acid.

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

PubMed. (2011, June 1). Predicting the pKa of small molecule. Retrieved from [Link]

-

Pi Chemicals. PI-50621 4,6-dichloropicolinic acid (88912-25-8). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

-

Google Patents. WO 03/011853 A1. Retrieved from [Link]

-

Google Patents. United States Patent Office. Retrieved from [Link]

- Google Patents. WO2016090240A1 - Pharmaceutical compositions for increasing the bioavailability of poorly soluble drugs.

Sources

- 1. CAS 88912-25-8: 4,6-Dichloropyridine-2-carboxylic acid [cymitquimica.com]

- 2. Cas 88912-25-8,4,6-Dichloro-2-pyridinecarboxylic acid | lookchem [lookchem.com]

- 3. Pi Chemicals System - PI-50621 4,6-dichloropicolinic acid (88912-25-8) [internal.pipharm.com]

- 4. Buy 5,6-Dichloropicolinic acid | 88912-24-7 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Profile of 4,6-Dichloropicolinic Acid

This document provides an in-depth technical guide to the spectroscopic data of 4,6-dichloropicolinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. The structural integrity and purity of this compound are paramount for its application in drug development and other scientific endeavors. This guide details its infrared (IR) spectrum and provides a framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering field-proven insights for researchers and scientists.

Compound Identification

-

Chemical Name: 4,6-Dichloropicolinic acid

-

Synonyms: 4,6-dichloro-2-pyridinecarboxylic acid

-

CAS Number: 88912-25-8

-

Molecular Formula: C₆H₃Cl₂NO₂

-

Molecular Weight: 192.00 g/mol

-

Chemical Structure:

Spectroscopic Data & Analysis

The unequivocal identification and characterization of 4,6-dichloropicolinic acid rely on a combination of spectroscopic techniques. This section presents the available experimental data and discusses the expected spectral features.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4,6-dichloropicolinic acid, acquired as a KBr pellet, exhibits characteristic absorption bands that confirm its structure.

Table 1: Infrared (IR) Spectral Data for 4,6-Dichloropicolinic Acid [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3562 | Strong, Broad | O-H stretch (carboxylic acid) |

| 1692 | Strong | C=O stretch (carboxylic acid) |

| 1557 | Medium | C=C/C=N stretch (pyridine ring) |

| 1395 | Medium | C-O stretch / O-H bend (carboxylic acid) |

| 1287 | Medium | C-Cl stretch |

| 819 | Strong | C-H out-of-plane bend |

Expert Interpretation: The broad absorption at 3562 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration in a carboxylic acid, often broadened due to hydrogen bonding.[1] The strong, sharp peak at 1692 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid functional group.[1] The bands in the 1550-1400 cm⁻¹ region are typical for the aromatic C=C and C=N stretching vibrations of the pyridine ring. The presence of chlorine atoms is supported by the absorption at 1287 cm⁻¹, which falls within the expected range for C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 4,6-dichloropicolinic acid is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-3 Proton: This proton is expected to appear as a singlet.

-

H-5 Proton: This proton is also expected to appear as a singlet.

The precise chemical shifts of these protons will be influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum of 4,6-dichloropicolinic acid is expected to display six distinct signals, one for each carbon atom in the molecule.

-

Carboxylic Acid Carbon (C=O): This carbon will appear at the most downfield chemical shift, typically in the range of 165-185 ppm.

-

Pyridine Ring Carbons: The four carbons of the pyridine ring will have chemical shifts in the aromatic region (approximately 120-150 ppm). The carbons directly attached to the chlorine atoms (C-4 and C-6) will be significantly influenced by the halogen's electronegativity. The carbon attached to the carboxylic acid group (C-2) will also be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum of 4,6-dichloropicolinic acid is expected to show a molecular ion peak at m/z 191, corresponding to the nominal molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by isotope peaks at m/z 193 (containing one ³⁷Cl) and m/z 195 (containing two ³⁷Cl) with a characteristic intensity ratio of approximately 9:6:1.

-

Key Fragmentation Pathways: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Fragmentation of the pyridine ring may also be observed.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended for the spectroscopic analysis of 4,6-dichloropicolinic acid.

NMR Spectroscopy Acquisition

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4,6-dichloropicolinic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy Acquisition

Workflow for KBr Pellet Preparation and IR Analysis

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 4,6-dichloropicolinic acid with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry Acquisition

General Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation:

-

Dissolve a small amount of 4,6-dichloropicolinic acid in a suitable volatile solvent, such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a suitable mass range to detect the molecular ion and fragment ions.

-

Conclusion

The spectroscopic data and protocols outlined in this guide provide a comprehensive framework for the characterization of 4,6-dichloropicolinic acid. The provided experimental IR data, in conjunction with the predicted NMR and MS spectral features, serve as a reliable reference for the identification and quality control of this important chemical intermediate. Adherence to the recommended experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of Dichloropicolinic Acid Compounds

Abstract: Dichloropicolinic acid and its derivatives, such as clopyralid and picloram, represent a critical class of synthetic auxin herbicides used globally for broadleaf weed management.[1][2] Their efficacy stems from a sophisticated and targeted molecular mechanism that hijacks the plant's natural auxin signaling pathway, leading to catastrophic, uncontrolled growth. This guide provides a detailed examination of this mechanism, from the initial molecular perception to the terminal physiological effects. We will explore the specific interactions with the TIR1/AFB family of auxin co-receptors, the subsequent ubiquitination and degradation of Aux/IAA transcriptional repressors, and the resulting dysregulation of gene expression. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering a synthesis of current knowledge, field-proven experimental insights, and detailed protocols to investigate these compounds.

Introduction: The Role of Synthetic Auxins

Natural auxins, with indole-3-acetic acid (IAA) as the primary example, are fundamental plant hormones that orchestrate a vast array of developmental processes, including cell elongation, division, differentiation, and apical dominance.[1][3] Synthetic auxins, including dichloropicolinic acid compounds, are molecules that structurally or functionally mimic natural auxins. However, unlike their natural counterparts which are tightly regulated by biosynthesis, transport, and catabolism, synthetic auxins like picloram and clopyralid are highly stable and persistent within the plant.[2][4] This persistence leads to a continuous and overwhelming activation of the auxin signaling pathway, causing susceptible plants to effectively "grow themselves to death".

Dichloropicolinic acids belong to the pyridine carboxylic acid family of herbicides and are particularly effective against broadleaf weeds, while grasses exhibit a higher tolerance.[1] Understanding their specific mechanism of action is crucial for developing new herbicides, managing weed resistance, and refining agricultural practices.

The Core Molecular Target: The SCFTIR1/AFB Co-Receptor Complex

The central hub of auxin signaling is a multi-protein complex known as the SCFTIR1/AFB E3 ubiquitin ligase complex.[2][5] This complex's key components are:

-

TIR1/AFB Proteins: Transport Inhibitor Response 1 (TIR1) and its five homologs, the Auxin Signaling F-box (AFB) proteins, are the F-box protein components of the complex.[6][7] Critically, they function as the direct receptors for auxin.[6][7][8]

-

Aux/IAA Proteins: These are a family of transcriptional repressors. In the absence of auxin, they bind to and inhibit Auxin Response Factors (ARFs).[3][4]

-

Auxin Response Factors (ARFs): These are transcription factors that, when freed from Aux/IAA repression, bind to auxin-responsive elements in the promoters of genes to activate or repress their transcription.[4][9]

The groundbreaking discovery was that auxin acts as a "molecular glue." It does not bind to TIR1/AFB or Aux/IAA proteins with high affinity on its own. Instead, auxin fits into a surface pocket on TIR1/AFB, creating a new, stabilized binding surface that has a high affinity for a specific domain on the Aux/IAA repressor protein.[8][10] This forms a stable TIR1/AFB-auxin-Aux/IAA co-receptor complex.[10]

Mechanism of Action: A Step-by-Step Breakdown

The herbicidal action of dichloropicolinic acids can be dissected into a precise sequence of molecular events that commandeer the plant's ubiquitin-proteasome system.

Step 1: Perception and Co-Receptor Formation A dichloropicolinic acid molecule (e.g., picloram) enters the plant cell and binds to a member of the TIR1/AFB receptor family.[8] While natural IAA can bind to TIR1, studies have revealed a fascinating specificity: picolinate auxins like picloram and clopyralid preferentially bind to the AFB5 receptor.[8][10][11] This binding event stabilizes the interaction between AFB5 and an Aux/IAA repressor protein, effectively "gluing" them together.[8][10]

Step 2: Ubiquitination of Aux/IAA Repressors The formation of the stable AFB5-picolinate-Aux/IAA complex signals the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase machinery.[5][7] This enzyme complex attaches a chain of ubiquitin molecules to the Aux/IAA protein, marking it for destruction.

Step 3: Proteasomal Degradation The ubiquitinated Aux/IAA repressor is recognized and degraded by the 26S proteasome, a cellular machine responsible for recycling unwanted proteins.[4][5]

Step 4: Liberation of ARFs and Gene Dysregulation With the Aux/IAA repressors destroyed, the ARF transcription factors are released.[3][4] These ARFs are now free to bind to the promoters of hundreds of downstream genes, leading to a massive and uncontrolled wave of transcription. This includes genes involved in cell wall loosening (expansins), cell division, and the production of ethylene, another plant hormone.[12]

Step 5: Physiological Meltdown The massive dysregulation of gene expression leads to rapid, unsustainable growth. This manifests as visible symptoms such as leaf and stem twisting (epinasty), tissue swelling, and ultimately, the exhaustion of the plant's energy reserves, leading to necrosis and death.

The entire signaling cascade is visualized in the diagram below.

Caption: Workflow for diagnosing the mechanism of herbicide resistance.

Conclusion and Future Directions

The mechanism of action for dichloropicolinic acid herbicides is a clear example of targeted molecular sabotage. By acting as a molecular glue within the AFB5-Aux/IAA co-receptor complex, these compounds trigger the degradation of transcriptional repressors, leading to lethal, uncontrolled gene expression. The specificity of this interaction provides a basis for their selective herbicidal activity and also highlights potential pathways for the evolution of weed resistance.

Future research will likely focus on a deeper structural understanding of how different synthetic auxin scaffolds interact with the full range of TIR1/AFB receptors across various plant species. This knowledge will be invaluable for the rational design of next-generation herbicides with improved efficacy, novel weed control spectrums, and a lower propensity for resistance development.

References

-

Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI. Retrieved from [Link]

-

Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology. Retrieved from [Link]

-

The Systems and Synthetic Biology of Auxin. (2020). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

-

Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. (2006). PubMed. Retrieved from [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Retrieved from [Link]

-

Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. (2018). Plant and Cell Physiology. Retrieved from [Link]

-

Auxin. (n.d.). Journal of Experimental Botany. Retrieved from [Link]

-

Auxin. (n.d.). Wikipedia. Retrieved from [Link]

-

Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013). ACS Chemical Biology. Retrieved from [Link]

-

Weed resistance to synthetic auxin herbicides. (2018). Pest Management Science. Retrieved from [Link]

-

The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science. Retrieved from [Link]

-

Lecture Auxin Type Plant Growth Regulators (Hormonal). (n.d.). Oregon State University. Retrieved from [Link]

-

Plant Growth Regulators - Auxins - Picloram. (n.d.). CliniSciences. Retrieved from [Link]

-

Chemical Biology in Auxin Research. (2020). The Plant Journal. Retrieved from [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules. Retrieved from [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). Journal of Integrative Plant Biology. Retrieved from [Link]

Sources

- 1. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]

- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Systems and Synthetic Biology of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dichloropicolinic Acid: Biological Activity and Potential Applications

Introduction

4,6-Dichloropicolinic acid is a synthetically derived organic compound belonging to the pyridine carboxylic acid chemical family.[1] With the molecular formula C₆H₃Cl₂NO₂, this white crystalline solid possesses a unique substitution pattern on the picolinic acid core that imparts significant biological activity.[2] While primarily recognized for its potent herbicidal properties, ongoing research suggests a broader potential for 4,6-dichloropicolinic acid and its derivatives in other fields of chemical and biological sciences. This guide provides a comprehensive technical overview of the biological activity, mechanisms of action, and potential applications of 4,6-dichloropicolinic acid, tailored for researchers, scientists, and professionals in drug development and agrochemical innovation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4,6-Dichloropicolinic acid is fundamental to its application and study. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Reference |

| CAS Number | 88912-25-8 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [2] |

| Molecular Weight | 192.00 g/mol | [2] |

| Melting Point | 111-112 °C | [2] |

| Boiling Point | 336.6 °C at 760 mmHg | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Biological Activity: A Synthetic Auxin Herbicide

The primary and most well-documented biological activity of 4,6-Dichloropicolinic acid is its function as a synthetic auxin herbicide.[3] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are typically more stable and persistent within the plant, leading to a disruption of normal growth processes.[4] At low concentrations, they can act as plant growth regulators, while at higher, herbicidal concentrations, they induce uncontrolled and unsustainable growth, ultimately leading to plant death.[5]

Mechanism of Action: Hijacking the Auxin Signaling Pathway

4,6-Dichloropicolinic acid exerts its herbicidal effects by co-opting the plant's natural auxin signaling pathway. This pathway is a critical regulator of gene expression and, consequently, a wide array of developmental processes. The core of this mechanism involves the interaction between three key protein families:

-

TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins are the auxin receptors.

-

Aux/IAA Repressors: These proteins are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptors and the Aux/IAA repressors. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which leads to cell elongation and division.

Synthetic auxins like 4,6-Dichloropicolinic acid bind to the TIR1/AFB receptors, initiating the same cascade of events. However, their persistence and high concentration lead to a continuous and uncontrolled activation of this pathway, resulting in the epinastic growth, stem and leaf twisting, and eventual death characteristic of auxin herbicide phytotoxicity.

Caption: Auxin signaling pathway disruption by 4,6-Dichloropicolinic acid.

Potential Applications

Herbicidal Applications

The primary application of 4,6-Dichloropicolinic acid is in the control of broadleaf weeds in various agricultural and non-crop settings. Its systemic action allows it to be translocated throughout the plant, making it effective against both annual and perennial weeds.

Quantitative Herbicidal Efficacy Data:

-

IC₅₀ (Inhibition Concentration 50): The concentration of the herbicide that causes a 50% inhibition of a specific biological process, often root or shoot growth in laboratory assays.[6]

-

ED₅₀ (Effective Dose 50): The dose of the herbicide that produces a desired effect in 50% of the test population, such as plant mortality or a significant reduction in biomass under greenhouse or field conditions.[7][8]

-

GR₅₀ (Growth Reduction 50): The concentration of the herbicide that causes a 50% reduction in plant growth, often measured as fresh or dry weight.[9]

For novel picolinic acid derivatives, IC₅₀ values against model plants like Arabidopsis thaliana and various weed species are determined to rank their potency.[6][10] For instance, some novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated significantly lower IC₅₀ values than commercial standards like picloram, indicating higher potency.[6] It is through such quantitative assessments that the potential of new herbicidal compounds is established.

Potential as a Scaffold in Chemical Synthesis

Picolinic acid derivatives, including 4,6-Dichloropicolinic acid, are valuable intermediates in organic synthesis.[11] The pyridine ring and the carboxylic acid functional group provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules. While specific, large-scale applications of 4,6-Dichloropicolinic acid as a precursor for pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The development of novel synthetic methodologies could unlock its potential as a building block for new agrochemicals, pharmaceuticals, and materials.[12] For example, the synthesis of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives with antitumor activity highlights the utility of the picolinamide scaffold in medicinal chemistry.[13]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the biological activity of auxinic herbicides like 4,6-Dichloropicolinic acid. These are intended as a guide and may require optimization based on the specific weed species and experimental conditions.

Protocol 1: Root Growth Inhibition Assay

This laboratory-based assay is a rapid and sensitive method for determining the inhibitory effect of a compound on plant growth.

1. Preparation of Test Solutions: a. Prepare a stock solution of 4,6-Dichloropicolinic acid (e.g., 10 mM) in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). c. Prepare a control solution containing the same concentration of the solvent used for the stock solution.

2. Seed Sterilization and Plating: a. Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, cress, or a target weed species) using a standard protocol (e.g., 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinsed with sterile water). b. Prepare agar plates (e.g., 0.8% agar with 1/2 strength Murashige and Skoog medium) containing the different concentrations of 4,6-Dichloropicolinic acid and the solvent control. c. Aseptically place the sterilized seeds onto the surface of the agar plates.

3. Incubation and Data Collection: a. Seal the plates and incubate them in a controlled environment growth chamber with a defined light/dark cycle and temperature (e.g., 16h light/8h dark at 22°C). b. After a set period (e.g., 7-10 days), measure the primary root length of the seedlings on each plate. c. Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

4. Data Analysis: a. Plot the percent inhibition against the logarithm of the herbicide concentration. b. Use a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for a root growth inhibition assay.

Protocol 2: Post-Emergence Herbicidal Efficacy Test

This greenhouse-based assay evaluates the herbicidal activity of a compound when applied to emerged plants.

1. Plant Propagation: a. Sow seeds of the target weed species in pots containing a suitable growing medium. b. Grow the plants in a greenhouse under controlled conditions (temperature, humidity, and light) until they reach a specific growth stage (e.g., 2-4 true leaves).

2. Herbicide Application: a. Prepare spray solutions of 4,6-Dichloropicolinic acid at various application rates (e.g., corresponding to grams of active ingredient per hectare) in water, often with an appropriate adjuvant to improve leaf wetting. b. Include a negative control (water and adjuvant only) and a positive control (a commercial herbicide with a similar mode of action). c. Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage.